![molecular formula C12H9NO3 B2527557 4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid CAS No. 26664-02-8](/img/structure/B2527557.png)
4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid
Beschreibung
Structural Analogues and Substituent Effects
Key Observations
Eigenschaften
IUPAC Name |
4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-9-6-5-7-3-1-2-4-8(7)11(9)16-13-10/h1-4H,5-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPSNRZOFWYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)ON=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26664-02-8 | |
Record name | 4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
The synthesis of 4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid involves several synthetic routes. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields high purity products. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands .
Analyse Chemischer Reaktionen
4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
Core Structure Variations: The naphtho-fused dihydroisoxazole core distinguishes this compound from simpler isoxazole derivatives (e.g., 4,5-dimethyl-isoxazole-3-carboxylic acid) and indeno-fused analogs. The fused aromatic system increases molecular rigidity and π-conjugation, which may enhance binding affinity in biological targets or alter photophysical properties .
Substituent Effects: Methoxy Groups: The 7,8,9-trimethoxy derivative introduces electron-donating methoxy groups, which could increase solubility in polar solvents and modify electronic interactions (e.g., hydrogen bonding or charge transfer) . Carboxylic Acid vs. Ester: The carboxylic acid group in the target compound contrasts with the ethyl ester in the indeno analog. The free acid group enhances hydrophilicity and may serve as a hydrogen bond donor, whereas the ester group improves lipophilicity and metabolic stability .
Physicochemical Properties
Property | This compound | 7,8,9-Trimethoxy Analog | 4,5-Dimethyl-isoxazole-3-carboxylic acid | Indeno-fused Ester Analog |
---|---|---|---|---|
Molecular Weight (g/mol) | ~217.2 | ~261.3 | ~141.1 | ~231.3 |
Solubility (Predicted) | Moderate (polar aprotic solvents) | High (polar solvents) | High (water, alcohols) | Low (organic solvents) |
Functional Group Reactivity | Acidic (COOH), hydrogen bonding | Electron-rich (OMe) | Sterically hindered | Ester hydrolysis |
Analysis:
- The higher molecular weight of the naphtho-fused compounds (217–261 g/mol) compared to simpler isoxazoles (141 g/mol) suggests differences in diffusion rates and bioavailability.
- The carboxylic acid group in the target compound increases polarity, favoring solubility in polar solvents, while the trimethoxy analog’s substituents may enhance solubility in alcohols or DMSO .
- The indeno-fused ester’s lipophilic nature (C₁₃H₁₃NO₃) aligns with typical prodrug designs, where ester groups are metabolized to active acids in vivo .
Biologische Aktivität
4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid (DNICA) is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of DNICA, including its synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉NO₃
- Molecular Weight : 215.20 g/mol
- CAS Number : 26664-02-8
The compound features a unique arrangement of isoxazole and naphthalene structures, which contributes to its diverse chemical reactivity and biological interactions. The presence of a carboxylic acid functional group enhances its potential for various biological activities.
Synthesis of this compound
The synthesis of DNICA typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions. This efficient synthetic route allows for the production of DNICA in a laboratory setting, facilitating further biological evaluations .
Antimicrobial Activity
Research indicates that DNICA exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial cell wall synthesis or disruption of cellular processes .
Anticancer Activity
DNICA has been evaluated for its anticancer properties against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The results indicate that DNICA can induce apoptosis in cancer cells and inhibit proliferation through various mechanisms:
- Cytotoxicity : DNICA demonstrated cytotoxic effects with IC₅₀ values comparable to established chemotherapeutic agents.
- Cell Cycle Arrest : It was observed to induce G2/M phase arrest in cancer cells, thereby preventing their division .
The precise mechanism by which DNICA exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or cellular receptors, leading to alterations in signaling pathways that promote cell death or inhibit cell growth .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of DNICA, it is useful to compare it with other isoxazole derivatives:
Compound Name | Structure Type | Unique Features |
---|---|---|
Isoxazole-4-carboxylic acid | Isoxazole derivative | Different positioning of carboxylic group |
Isoxazole-5-carboxylic acid | Isoxazole derivative | Variation in functional groups affecting reactivity |
Naphtho[2,1-d]isoxazole derivatives | Naphthalene derivative | Structural variations lead to different properties |
This table highlights how DNICA's specific structural characteristics contribute to its distinct biological activities compared to similar compounds .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of DNICA in various contexts:
- Anticancer Studies : A study assessed DNICA's effect on Hep3B cells and found it reduced alpha-fetoprotein secretion significantly while promoting apoptosis over necrosis .
- Antimicrobial Evaluation : Another study highlighted its effectiveness against drug-resistant bacterial strains, indicating potential applications in treating infections where conventional antibiotics fail .
Q & A
Q. What are the recommended safety protocols for handling 4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use full-body chemical-resistant suits, nitrile gloves, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators (for low exposure) or OV/AG/P99 filters (for high aerosol/vapor concentrations) .
- Environmental Controls: Avoid discharge into drains; use secondary containment for spills.
- Data Limitations: Note that physical/chemical properties (e.g., melting point, solubility) and toxicological data (e.g., acute toxicity) are not fully characterized, necessitating conservative risk assessments .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
Q. What synthetic routes are available for preparing this compound?
Methodological Answer:
- Key Steps:
- Cyclization: React naphthalene precursors with hydroxylamine derivatives under acidic conditions to form the isoxazole ring.
- Carboxylic Acid Functionalization: Use ester hydrolysis (e.g., NaOH/EtOH) to generate the free acid .
- Challenges: Optimize reaction time and temperature to avoid byproducts (e.g., over-oxidation or ring-opening).
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathways of this compound derivatives?
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization and functionalization .
- Machine Learning: Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) or solvent systems (e.g., DMF/water mixtures) .
- Case Study: ICReDD’s integrated approach reduced reaction development time by 40% in similar heterocyclic systems .
Q. What strategies resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Data Triangulation:
- Assay Variability: Compare results across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC under hypoxia vs. normoxia).
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to account for batch effects or reagent variability .
- Mechanistic Studies: Conduct target engagement assays (e.g., SPR, ITC) to validate binding specificity to proposed targets (e.g., kinase inhibitors) .
Q. How can researchers design experiments to explore the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test pH (2–12), temperature (25–80°C), and time (1–72 hrs). Monitor degradation via HPLC and identify kinetic parameters (e.g., ) .
- Accelerated Stability Testing: Apply Arrhenius modeling to predict shelf-life at standard storage conditions (e.g., 4°C) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.